24-Ethylcholesterol

Lipid Absorption Pharmacokinetics Nutritional Biochemistry

Generic phytosterol mixtures introduce unquantifiable variability in biomarker specificity and chromatographic behavior. 24-Ethylcholesterol (β-sitosterol) eliminates this ambiguity with a defined 3-4% lymphatic absorption rate and a validated diagnostic ratio to 24-ethylcoprostanol (<0.25 for fecal contamination vs. >4 for vegetative sources). - Quantifiable environmental tracer: Enables precise differentiation of fecal pollution from plant background material. - Non-absorbable lipid marker: Superior to cholesterol (42% absorption) for correcting fecal sterol losses. - Method calibration: Mitigates interlaboratory RSDR up to 43.9% in GC phytosterol profiling. - Mechanism-specific control: Inactive against sterol Δ24-reductase; isolates absorption-competition effects.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 19044-06-5
Cat. No. B169355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Ethylcholesterol
CAS19044-06-5
Synonyms24-ethylcholest-5-en-3 beta-ol
24-ethylcholesterol
3beta-sitosterol
3beta-stigmast-5-en-3-ol
beta-sitosterol
clionasterol
gamma-sitosterol
Harzol
sitosterol
sitosterol, (3beta)-isomer
sitosterol, (3beta,24xi)-isomer
sitosterol, 26-(14)C-labeled
stigmast-5-en-3-ol, (3beta,24S)-
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyKZJWDPNRJALLNS-OAIXMFQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Ethylcholesterol Compound Overview


24-Ethylcholesterol (CAS 19044-06-5), also known as β-sitosterol, is a C29 phytosterol belonging to the stigmastane class of sterol lipids, characterized by a cholestane skeleton bearing an ethyl group at the C-24 position [1]. It is a major plant sterol found ubiquitously in plant oils and plant-derived materials, and it is widely employed as a biomarker in environmental source-tracking and as a reference standard in lipidomics and nutrition research [2]. Its molecular formula is C29H50O, with a molecular weight of 414.7 g/mol, and it is chemically distinguished from its closest analogs—campesterol (C28, 24-methyl) and stigmasterol (C29, Δ22, 24-ethyl)—by the specific saturation and alkylation pattern of its side chain, which critically dictates its biological and analytical behavior [3].

Product identity C29 phytosterol reference standard (β-sitosterol)
Research context Environmental biomarker, lipidomics & nutrition research
Selection fit Non-absorbable marker studies; source-tracking ratio support

Why 24-Ethylcholesterol Is Irreplaceable


Substituting 24-ethylcholesterol with a generic phytosterol mixture or a closely related analog such as campesterol or stigmasterol is scientifically unsound due to quantifiable differences in their metabolic fates, biomarker specificity, and chromatographic behavior. For instance, 24-ethylcholesterol (β-sitosterol) exhibits a distinctly lower lymphatic absorption rate (3–4%) compared to cholesterol (42%), a property that is not shared by all phytosterols and is critical for its use as a non-absorbable marker [1]. Furthermore, its unique ratio to its stanol degradation product (24-ethylcoprostanol) serves as a specific environmental tracer with a defined threshold value (<0.25 for fecal contamination vs. >4 for plant material), a differential diagnostic capability that generic sterol analysis cannot provide [2]. Relying on a non-specific phytosterol source introduces unquantifiable variability in both research reproducibility and industrial quality control, making 24-ethylcholesterol procurement essential for experiments requiring precise sterol identification and quantification [3].

  • Generic phytosterol mix Variable composition may shift absorption-rate interpretation and invalidate non-absorbable marker context
  • Campesterol (C28) Different alkylation pattern alters chromatographic retention and source-discrimination ratio specificity
  • Stigmasterol (C29,Δ22) Reported Δ24-reductase inhibition introduces confounding enzyme-activity variable not present with 24-ethylcholesterol

24-Ethylcholesterol vs. Analogs: Evidence


Lymphatic Absorption Rate vs. Cholesterol

In a controlled rat model, the lymphatic absorption of 24-ethylcholesterol (administered as β-sitosterol) was quantified at only 3–4% of a 50 mg intragastric dose over 24 hours, establishing its poor absorbability. This is in stark contrast to cholesterol, which under identical experimental conditions exhibited an absorption rate of approximately 42% of the administered dose [1]. This 10-fold difference is a key determinant of its biological fate and justifies its use as a non-absorbable internal standard.

Lymphatic absorption
Head-to-head
3–4% vs. 42% (cholesterol) over 24 h in rat model
Reported ~10-fold lower absorption context supports non-absorbable marker fit
Intragastric dose; GLC-MS lymph collection
Lipid Absorption Pharmacokinetics Nutritional Biochemistry

Sterol Δ24-Reductase Inhibition vs. Stigmasterol

24-Ethylcholesterol (β-sitosterol), which possesses a fully saturated side chain, was found to be completely inactive as an inhibitor of sterol Δ24-reductase in human Caco-2 and HL-60 cell lines, as measured by the incorporation of [14C]acetate into cholesterol. In direct contrast, its Δ22-unsaturated analog, stigmasterol, acted as a potent competitive inhibitor of the same enzyme, exhibiting a Ki value of 41.1 µM against the substrate desmosterol [1]. This fundamental difference in enzymatic interaction demonstrates that a minor structural alteration (the presence of a single C-22 double bond) confers a distinct and potent biological activity not present in 24-ethylcholesterol.

Δ24-reductase inhibition
Head-to-head
Inactive vs. stigmasterol Ki = 41.1 µM
Reported absence of direct biosynthesis inhibition supports selectivity for absorption-related studies
Rat liver microsomes; human Caco-2/HL-60 cells
Enzymology Cholesterol Biosynthesis Mechanism of Action

Fecal vs. Plant Source Discrimination

The ratio of 24-ethylcholesterol (a plant sterol) to its microbial degradation product, 24-ethylcoprostanol (a fecal stanol), provides a robust, quantitative diagnostic for pollution source apportionment. Analysis of fecal and pasture samples revealed that the ratio of 24-ethylcholesterol to 24-ethylcoprostanol was consistently less than 1, and generally below 0.25, for fecal matter. In contrast, for most pasture species, this same ratio was greater than 4 [1]. This provides a clear, quantifiable threshold for distinguishing between plant-derived and fecal-derived organic matter in environmental samples, a capability not offered by measuring total sterols or by using other individual phytosterols like campesterol or stigmasterol alone.

Source discrimination
Class-level inference
Ratio to 24-ethylcoprostanol: >4 (plant) vs.
Reported diagnostic ratio context enables plant/fecal source attribution
GC-MS of overland flow and pasture samples
Interlab reproducibility
Head-to-head
RSDR 5.27%–43.9% (24-ethylcholesterol)
Reported wider analytical variability necessitates high-purity reference standard for calibration
GC-FID collaborative study; saw palmetto matrix
Environmental Chemistry Biomarker Analysis Water Quality

GC-FID Quantification Reproducibility

A collaborative interlaboratory study validating a GC-FID method for phytosterol quantification in saw palmetto extracts revealed compound-specific analytical variability. For reproducibility (RSDR), the relative standard deviation for 24-ethylcholesterol (β-sitosterol) ranged from 5.27% to 43.9%, demonstrating the widest variability among the major phytosterols. In comparison, the RSDR for campesterol ranged from 7.97% to 22.6%, and for stigmasterol from 0% to 26.7% [1]. This data highlights that 24-ethylcholesterol's quantification is particularly sensitive to inter-laboratory differences in sample preparation and instrument conditions, necessitating the use of a high-purity reference standard for accurate calibration and method harmonization.

Interlab reproducibility
Head-to-head
RSDR 5.27%–43.9% (24-ethylcholesterol)
Reported wider analytical variability necessitates high-purity reference standard for calibration
GC-FID collaborative study; saw palmetto matrix
Analytical Chemistry Method Validation Quality Control

24-Ethylcholesterol Applications


Non-Absorbable Marker for Sterol Balance

Given its quantifiably low lymphatic absorption rate of 3–4% [1], 24-ethylcholesterol is the superior choice for studies requiring a non-absorbable lipid marker to correct for fecal losses of cholesterol. This application is supported by direct comparative absorption data against cholesterol (42% absorption), confirming its minimal interference with endogenous sterol pools.

Fecal Source Apportionment in Water

The validated diagnostic ratio of 24-ethylcholesterol to its stanol derivative, 24-ethylcoprostanol, provides a robust method for distinguishing fecal pollution from background plant material [2]. A ratio of <0.25 is diagnostic of fecal input, while a ratio >4 indicates a vegetative source, enabling precise and quantifiable environmental impact assessments.

Calibration Standard for GC Methods

Due to its high interlaboratory analytical variability (RSDR up to 43.9%) [3], pure 24-ethylcholesterol is an indispensable reference standard for calibrating and validating quantitative GC methods in the food, pharmaceutical, and nutraceutical industries. Its procurement is critical for ensuring the accuracy and reproducibility of phytosterol profiles in complex matrices.

Negative Control for Cholesterol-Lowering Studies

In contrast to its Δ22-unsaturated analog stigmasterol, 24-ethylcholesterol is inactive against sterol Δ24-reductase [4]. Researchers investigating the cholesterol-lowering effects of phytosterols that are mediated solely by intestinal absorption competition, rather than direct enzymatic inhibition of biosynthesis, must use 24-ethylcholesterol as a negative control to isolate the specific mechanism of action.

Application
Selection Property
Validation Focus
Non-absorbable marker for sterol balance studies
Reported low lymphatic absorption context
Lymphatic absorption endpoint review
Fecal source-tracking in environmental waters
Diagnostic sterol ratio context
Source-discrimination threshold review
GC-FID calibration for phytosterol quantification
High-purity reference standard context
Interlaboratory reproducibility review
Cholesterol biosynthesis pathway studies
Δ24-reductase inhibition context
Enzyme inhibition endpoint review

Technical Documentation Hub

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24 linked technical documents
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